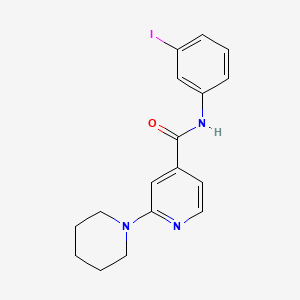

N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide

Description

N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of an iodophenyl group, a piperidinyl group, and a pyridine carboxamide moiety

Properties

CAS No. |

914397-33-4 |

|---|---|

Molecular Formula |

C17H18IN3O |

Molecular Weight |

407.25 g/mol |

IUPAC Name |

N-(3-iodophenyl)-2-piperidin-1-ylpyridine-4-carboxamide |

InChI |

InChI=1S/C17H18IN3O/c18-14-5-4-6-15(12-14)20-17(22)13-7-8-19-16(11-13)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22) |

InChI Key |

XZANQYOTMCAWLF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide typically involves the following steps:

Formation of the iodophenyl intermediate: This can be achieved through iodination of a suitable phenyl precursor.

Coupling with piperidine: The iodophenyl intermediate is then reacted with piperidine under suitable conditions to form the piperidinyl derivative.

Formation of the pyridine carboxamide: The final step involves coupling the piperidinyl derivative with a pyridine carboxylic acid or its derivative under amide-forming conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological macromolecules.

Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. These could include:

Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.

Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

Signal transduction: The compound may influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(3-Bromophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide

- N-(3-Chlorophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide

- N-(3-Fluorophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide

Uniqueness

N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. The iodine atom can also serve as a useful handle for further chemical modifications.

Biological Activity

N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a piperidine ring and a pyridine carboxamide moiety. The presence of the iodine atom on the phenyl ring is significant, as halogen substituents can enhance biological activity through improved binding affinities and altered pharmacokinetic profiles.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies demonstrated that related piperidine derivatives showed IC50 values ranging from 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells .

- Mechanisms of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes relevant to disease mechanisms:

- Monoamine Oxidase (MAO) Inhibition : Piperidine derivatives have shown promise in inhibiting MAO, which is crucial for regulating neurotransmitter levels in the brain. This inhibition can be beneficial in treating neurodegenerative diseases .

Study on Anticancer Activity

A notable study focused on a series of piperidine derivatives, including this compound. The study evaluated the compounds' effects on FaDu hypopharyngeal tumor cells:

- Findings : The compound exhibited enhanced cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as an effective anticancer agent .

Study on Neuroprotective Effects

Another investigation assessed the neuroprotective effects of piperidine derivatives:

- Results : Compounds demonstrated dual cholinesterase inhibition alongside antioxidant properties, indicating their potential in Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.